4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its intricate structure, which includes a cyclopropyl group, a piperidine ring, and a cyclopenta[c]pyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is followed by further functionalization steps to introduce the piperidine and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another compound with a similar core structure but different functional groups.
2,3-Cyclopentenopyridine: A simpler analog with a cyclopentene ring fused to a pyridine ring.
Uniqueness
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its combination of a cyclopropyl group, a piperidine ring, and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-2-16-10-19(23-22-18(16)3-1)25-12-14-6-8-24(9-7-14)11-17-13-26-20(21-17)15-4-5-15/h10,13-15H,1-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIVBPUVDYSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)CC4=CSC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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